4-(4-bromophenyl)-N-(4,6-dimethylpyrimidin-2-yl)-1,3-thiazol-2-amine
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Overview
Description
4-(4-bromophenyl)-N-(4,6-dimethylpyrimidin-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that has garnered interest due to its potential biological activities. The compound features a thiazole ring, a bromophenyl group, and a dimethylpyrimidinylamine moiety, making it a versatile molecule for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-N-(4,6-dimethylpyrimidin-2-yl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-bromobenzaldehyde with thiourea in the presence of a base such as potassium hydroxide.
Coupling with Pyrimidine: The thiazole derivative is then coupled with 4,6-dimethylpyrimidin-2-amine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-N-(4,6-dimethylpyrimidin-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
4-(4-bromophenyl)-N-(4,6-dimethylpyrimidin-2-yl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Medicine: Potential use as a lead compound for developing new drugs targeting cancer and microbial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-N-(4,6-dimethylpyrimidin-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial activity . Additionally, it can bind to estrogen receptors, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
4,4’-Dibromobiphenyl: Another brominated compound with different applications.
Uniqueness
4-(4-bromophenyl)-N-(4,6-dimethylpyrimidin-2-yl)-1,3-thiazol-2-amine stands out due to its unique combination of a thiazole ring and a dimethylpyrimidinylamine moiety, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C15H13BrN4S |
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Molecular Weight |
361.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-N-(4,6-dimethylpyrimidin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H13BrN4S/c1-9-7-10(2)18-14(17-9)20-15-19-13(8-21-15)11-3-5-12(16)6-4-11/h3-8H,1-2H3,(H,17,18,19,20) |
InChI Key |
ZQDIQQXTSQUGAC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)C3=CC=C(C=C3)Br)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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